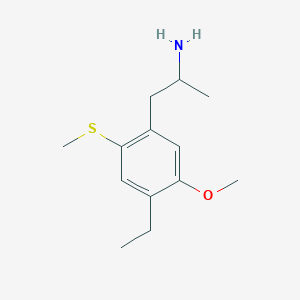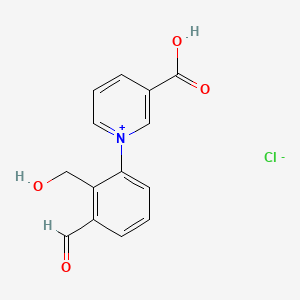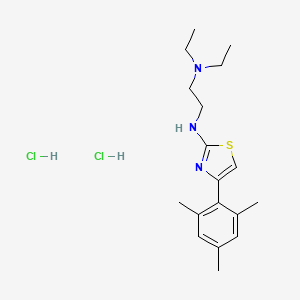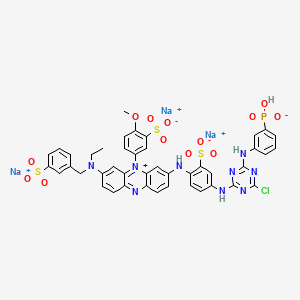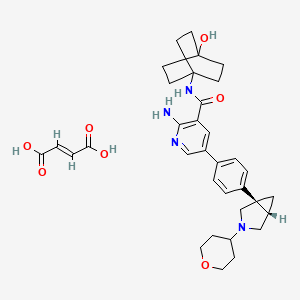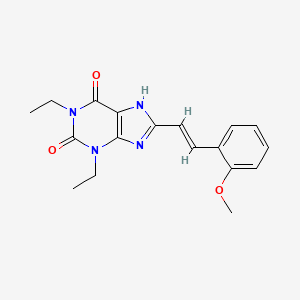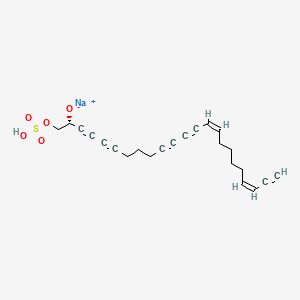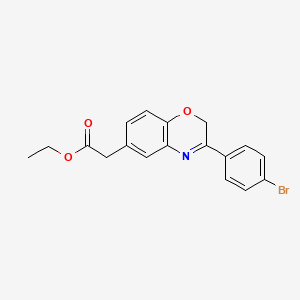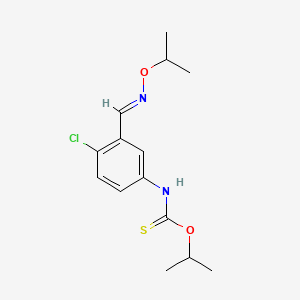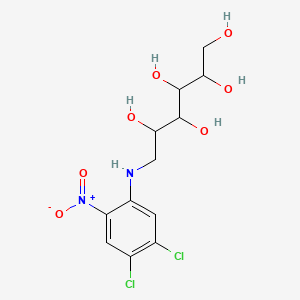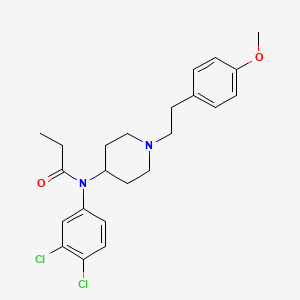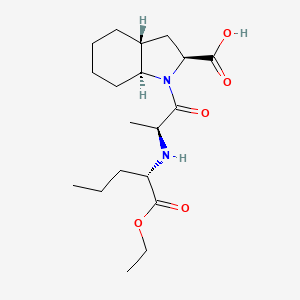
3a-epi-Perindopril, (3aR)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a-epi-Perindopril, (3aR)-: is a stereoisomer of the antihypertensive drug perindoprilThis compound is characterized by its unique stereochemistry, which differentiates it from other isomers of perindopril .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3a-epi-Perindopril, (3aR)- involves several steps, starting from the appropriate indole derivativeThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry is achieved .
Industrial Production Methods: Industrial production of 3a-epi-Perindopril, (3aR)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: 3a-epi-Perindopril, (3aR)- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
3a-epi-Perindopril, (3aR)- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of stereochemistry and reaction mechanisms.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It is studied for its potential therapeutic effects in treating hypertension and heart failure.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of 3a-epi-Perindopril, (3aR)- involves the inhibition of the angiotensin-converting enzyme. This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, 3a-epi-Perindopril, (3aR)- reduces the levels of angiotensin II, leading to vasodilation and a reduction in blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Vergleich Mit ähnlichen Verbindungen
Perindopril: The parent compound, used widely as an antihypertensive drug.
Lisinopril: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.
Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.
Uniqueness: 3a-epi-Perindopril, (3aR)- is unique due to its specific stereochemistry, which can influence its binding affinity and activity compared to other isomers and similar compounds. This uniqueness makes it valuable in research for understanding the effects of stereochemistry on drug action .
Eigenschaften
CAS-Nummer |
145513-31-1 |
|---|---|
Molekularformel |
C19H32N2O5 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14-,15-,16-/m0/s1 |
InChI-Schlüssel |
IPVQLZZIHOAWMC-QRJUGERDSA-N |
Isomerische SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O |
Kanonische SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


